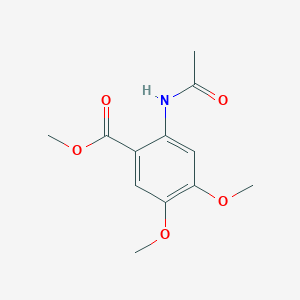

Methyl 2-acetamido-4,5-dimethoxybenzoate

Description

Methyl 2-acetamido-4,5-dimethoxybenzoate is a benzoate ester derivative featuring an acetamido group at position 2 and methoxy substituents at positions 4 and 4. This compound is structurally characterized by its aromatic ring functionalized with electron-donating methoxy groups and a polar acetamido moiety, which may influence its solubility, stability, and reactivity.

Properties

IUPAC Name |

methyl 2-acetamido-4,5-dimethoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5/c1-7(14)13-9-6-11(17-3)10(16-2)5-8(9)12(15)18-4/h5-6H,1-4H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBVYRZSSFMDAGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1C(=O)OC)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-acetamido-4,5-dimethoxybenzoate typically involves the acylation of 2-amino-4,5-dimethoxybenzoic acid with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve bulk synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-acetamido-4,5-dimethoxybenzoate undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The acetamido group can be reduced to an amine under specific conditions.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted benzoates.

Scientific Research Applications

Methyl 2-acetamido-4,5-dimethoxybenzoate is utilized in various scientific research fields:

Chemistry: As an intermediate in organic synthesis and as a reagent in chemical reactions.

Biology: Used in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Employed in the production of specialty chemicals and as a component in certain formulations

Mechanism of Action

The mechanism of action of Methyl 2-acetamido-4,5-dimethoxybenzoate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, influencing their activity. The methoxy groups can participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following structurally related compounds share the methyl benzoate backbone but differ in substituents, leading to distinct properties and applications:

Physicochemical Properties

Comparative physical properties (where available):

| Compound | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|

| Methyl 2-amino-4,5-dimethoxybenzoate | 128–133 | 343.1 (predicted) | 1.189 (predicted) |

| Methyl 2-bromo-4,5-dimethoxybenzoate | Not reported | Not reported | Not reported |

| Methyl 4-acetamido-2-hydroxybenzoate | Not reported | Not reported | Not reported |

- Methyl 2-amino-4,5-dimethoxybenzoate exhibits a crystalline solid state with moderate thermal stability, as inferred from its melting and boiling points .

- The brominated analog’s hazards (e.g., inhalation risks) highlight the impact of halogen substituents on safety profiles .

Biological Activity

Methyl 2-acetamido-4,5-dimethoxybenzoate is a compound of interest due to its diverse biological activities. This article reviews the available literature on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

This compound is characterized by its molecular formula and a molecular weight of approximately 239.25 g/mol. The compound is soluble in organic solvents and exhibits moderate stability under physiological conditions.

1. Antioxidant Activity

Research indicates that this compound possesses significant antioxidant properties. A study demonstrated its ability to scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

2. Antimicrobial Properties

The compound has shown promising antimicrobial activity against various bacterial strains. In vitro studies revealed that this compound exhibited inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be in the range of 50-100 µg/mL, indicating its potential as an antimicrobial agent.

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Pseudomonas aeruginosa | 100 |

3. Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. In a murine model of inflammation, the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential utility in treating inflammatory diseases.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in inflammatory processes and microbial metabolism.

- Free Radical Scavenging : Its chemical structure allows it to donate electrons to free radicals, neutralizing them effectively.

- Modulation of Signaling Pathways : It may influence various signaling pathways related to inflammation and apoptosis.

Case Study 1: Antioxidant Efficacy

A recent study evaluated the antioxidant efficacy of this compound using DPPH and ABTS radical scavenging assays. The results indicated a dose-dependent increase in antioxidant activity, comparable to standard antioxidants like ascorbic acid.

Case Study 2: Antimicrobial Testing

In a controlled laboratory setting, the antimicrobial efficacy was assessed against clinical isolates of bacteria. The results confirmed that the compound effectively inhibited bacterial growth, supporting its potential use in developing new antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.